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molecular formula C9H6BrNO2 B1395337 3-Bromoquinoline-2,4-diol CAS No. 14933-24-5

3-Bromoquinoline-2,4-diol

Cat. No. B1395337
M. Wt: 240.05 g/mol
InChI Key: JJVRAMNFIQYYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328138B2

Procedure details

To a 0° C. solution of PPh3 (1.64 g) in THF (42 mL) was added diisopropylazodicarboxylate (1.21 mL) dropwise. The mixture was stirred at 0° C. for 15 minutes before the addition of benzyl alcohol (0.52 mL) followed by quinoline alcohol from Step 1 (1.0 g). The mixture was stirred 15 minutes at 0° C. then 5 hours at room temperature. A suspension had formed at that point. The solid was filtered and washed with cold isopropanol to afford the desired product (0.78 g). LRMS (ES+) m/z 352.1 (M+Na)+.
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[CH2:34]([OH:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.[Br:42][C:43]1[C:44](=[O:54])[NH:45][C:46]2[C:51]([C:52]=1O)=[CH:50][CH:49]=[CH:48][CH:47]=2>C1COCC1>[CH2:34]([O:41][C:52]1[C:51]2[C:46](=[CH:47][CH:48]=[CH:49][CH:50]=2)[NH:45][C:44](=[O:54])[C:43]=1[Br:42])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.21 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(NC2=CC=CC=C2C1O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
A suspension had formed at that point
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold isopropanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(NC2=CC=CC=C12)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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